An In-depth Technical Guide to the Physical Properties of Methyl 6-amino-5-bromonicotinate
An In-depth Technical Guide to the Physical Properties of Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 6-amino-5-bromonicotinate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to its structural similarity to nicotinic acid derivatives, this molecule is a valuable building block in the synthesis of potentially bioactive compounds. This document outlines its key physical characteristics, provides detailed experimental protocols for their determination, and presents a relevant biological pathway to contextualize its potential applications.
Core Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in research and development. While extensive experimental data for Methyl 6-amino-5-bromonicotinate is not widely published, the following table summarizes its fundamental physical and chemical identifiers.
| Property | Data | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[1] |
| Molecular Weight | 231.05 g/mol | PubChem[1] |
| CAS Number | 180340-70-9 | PubChem[1] |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is essential for compound characterization. The following are detailed, standard experimental protocols that can be employed by researchers to determine the melting point and solubility of Methyl 6-amino-5-bromonicotinate.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity. The following protocol describes the capillary method for determining the melting point range.
Materials:
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Methyl 6-amino-5-bromonicotinate sample
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Capillary tubes (thin-walled, sealed at one end)
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Melting point apparatus (e.g., Mel-Temp or similar)
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Spatula
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Mortar and pestle (if sample is not a fine powder)
Procedure:
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Sample Preparation: Ensure the Methyl 6-amino-5-bromonicotinate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
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Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.
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Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
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Heating and Observation: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a more accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
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Recording the Melting Range: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).
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Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Determination of Solubility
Solubility is a crucial parameter for drug development, influencing absorption and bioavailability. The following protocol outlines the isothermal shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Materials:
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Methyl 6-amino-5-bromonicotinate sample
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A selection of relevant solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane)
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Small vials with screw caps
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Analytical balance
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Volumetric flasks and pipettes
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Thermostatically controlled shaker or incubator
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Syringe filters (e.g., 0.45 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of solid Methyl 6-amino-5-bromonicotinate to a series of vials. The presence of undissolved solid is necessary to ensure saturation.
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Accurately add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.
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Equilibration:
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Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
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Quantification:
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Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
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Analyze the concentration of Methyl 6-amino-5-bromonicotinate in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared for accurate quantification.
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Calculation:
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Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
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Potential Biological Relevance and Signaling Pathway
As a nicotinate derivative, Methyl 6-amino-5-bromonicotinate may interact with biological pathways involving nicotinic acid (niacin) and its receptors. One such pathway is the SIRT1-dependent signaling pathway, which is involved in regulating inflammation and cellular metabolism. Nicotinic acid has been shown to modulate this pathway.
